molecular formula C11H10N2O2 B1331357 5-(Benzyloxy)pyrimidin-4-ol CAS No. 91138-06-6

5-(Benzyloxy)pyrimidin-4-ol

Cat. No. B1331357
CAS RN: 91138-06-6
M. Wt: 202.21 g/mol
InChI Key: BAKPIPOHWIYYGO-UHFFFAOYSA-N
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Description

The compound "5-(Benzyloxy)pyrimidin-4-ol" is a pyrimidine derivative, which is a class of compounds that have garnered interest due to their presence in various biologically active molecules and pharmaceuticals. The benzyloxy group attached to the pyrimidine ring can serve as a protective group during chemical synthesis or modify the biological activity of the compound .

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves the use of benzyloxy groups as protective groups. For instance, the p-benzyloxybenzyloxy group has been used to mask the oxo function of the 4(3H)-pyrimidinone ring in the synthesis of new unnatural amino acids . Another study describes the synthesis of 4(6)-(benzyloxy)pyrimidine derivatives and their analogues, which were evaluated for their ability to inhibit human O6-alkylguanine-DNA alkyltransferase (AGAT) . Additionally, the synthesis of 5H-thiazolo[3,2-a]pyrimidine derivatives from 6-methyl-2-thiouracil and 1-acyl-2-bromoacetylenes has been reported, showcasing the versatility of pyrimidine chemistry .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex and is often characterized using various spectroscopic and X-ray diffraction methods. For example, a novel pyrazolo[1,5-c]pyrimidin-7(6H)-one derivative was characterized by FT-IR, NMR, and single-crystal X-ray diffraction, and its molecular geometry was optimized using density functional theory (DFT) . Similarly, the structure of 3-benzoyl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one was established by X-ray structural analysis .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions. Benzylation and nitrosation reactions have been performed on 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one, leading to the formation of several polymorphs and derivatives with different substituents . These reactions demonstrate the reactivity of the pyrimidine ring and its potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For instance, the introduction of a benzyloxy group can affect the compound's solubility, reactivity, and interaction with biological targets . Theoretical calculations, such as those performed on a potential antibacterial agent containing a pyrimidine ring, can provide insights into the compound's molecular electrostatic potential, frontier molecular orbitals, and non-linear optical properties .

Scientific Research Applications

Hybrid Catalysts in Synthesis

5-(Benzyloxy)pyrimidin-4-ol, as part of the pyranopyrimidine core, plays a crucial role in medicinal and pharmaceutical industries. The 5H-pyrano[2,3-d]pyrimidine scaffolds, closely related to this compound, have diverse applications and are intensively investigated for their bioavailability and synthetic adaptability. The use of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, is pivotal in synthesizing various substituted pyrimidine derivatives. These catalysts enable one-pot multicomponent reactions, enhancing the development of lead molecules with broad catalytic applications (Parmar, Vala, & Patel, 2023).

Role in Cancer Treatment

5-(Benzyloxy)pyrimidin-4-ol, as part of fluorinated pyrimidines (FPs), has significant implications in cancer treatment. 5-Fluorouracil, a widely used FP, treats over 2 million cancer patients annually. Recent advances in fluorine chemistry have enhanced the precision of FP-based cancer treatments. These advances include the synthesis of 5-Fluorouracil with radioactive and stable isotopes for studying its metabolism and biodistribution, and the development of RNA and DNA substituted with FPs for biophysical and mechanistic studies. Furthermore, recent insights into how FPs perturb nucleic acid structure and dynamics have emerged from both computational and experimental studies, illustrating the multifaceted role of pyrimidine derivatives like 5-(Benzyloxy)pyrimidin-4-ol in cancer therapeutics (Gmeiner, 2020).

Optoelectronic Material Development

The incorporation of pyrimidine derivatives, including 5-(Benzyloxy)pyrimidin-4-ol, into π-extended conjugated systems is highly valuable for creating novel optoelectronic materials. These materials, such as luminescent small molecules and chelate compounds containing a pyrimidine ring, have applications related to photo- and electroluminescence. The research emphasizes the importance of pyrimidine derivatives in the fabrication of organic light-emitting diodes, colorimetric pH sensors, and as potential structures for nonlinear optical materials and photosensitizers for dye-sensitized solar cells (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Future Directions

The future directions for research on 5-(Benzyloxy)pyrimidin-4-ol and related compounds could involve further exploration of their synthesis, chemical reactivity, and biological activities. For instance, pyrimidines have been studied for their potential as anti-inflammatory agents , and pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been investigated as novel CDK2 inhibitors for cancer treatment .

properties

IUPAC Name

5-phenylmethoxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-11-10(6-12-8-13-11)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKPIPOHWIYYGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CN=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50294371
Record name 5-(benzyloxy)pyrimidin-4(3h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50294371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Benzyloxy)pyrimidin-4-ol

CAS RN

91138-06-6
Record name MLS002703330
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95993
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(benzyloxy)pyrimidin-4(3h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50294371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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